molecular formula C8H8O5 B2965428 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid CAS No. 139422-34-7

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid

Cat. No. B2965428
CAS RN: 139422-34-7
M. Wt: 184.147
InChI Key: WHRXGHXENVTYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid, also known as CMF, is a carboxylic acid derivative of furan. It is a white crystalline solid with a molecular weight of 170.12 g/mol. CMF is widely used in organic chemistry, biochemistry, and pharmacology due to its unique structure and properties. CMF has been used for a variety of applications, ranging from synthesis of pharmaceuticals to the development of new materials.

Scientific Research Applications

Organic Synthesis and Catalysis

  • C-C Bond Cleavage and Activation : The study by Xin et al. (2020) discusses the chemoselective and enantioselective reactions facilitated by post-transformable carboxylic acid equivalents, such as 2-acylimidazoles, highlighting the importance of C-C bond cleavage under neutral conditions without additional reagents or catalysts (Xin et al., 2020).
  • Biomass-Derived Solvents : Pace et al. (2012) describe 2-Methyl-tetrahydrofuran (2-MeTHF) as a promising, environmentally friendly solvent derived from renewable resources, such as furfural or levulinic acid, showcasing the application of biomass-derived chemicals in organic synthesis (Pace et al., 2012).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, demonstrating their efficiency in protecting mild steel surfaces, which underscores the significance of carboxylic acid derivatives in material preservation (Srivastava et al., 2017).

Biochemistry and Molecular Biology

  • Protein Modification : The reversible carboxymethylation of proteins, as discussed by Dixon and Perham (1968), plays a critical role in the regulation of protein function and activity, highlighting the utility of carboxylic acid derivatives in biochemistry (Dixon & Perham, 1968).
  • Enzyme Inhibition : Carling et al. (1992) explored the synthesis of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives to act as antagonists of the glycine site on the NMDA receptor, demonstrating the potential of carboxylic acid derivatives in modulating neurotransmitter activity (Carling et al., 1992).

properties

IUPAC Name

2-(carboxymethyl)-4-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-3-13-5(2-6(9)10)7(4)8(11)12/h3H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRXGHXENVTYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.